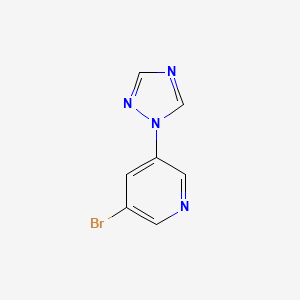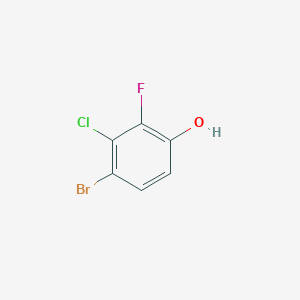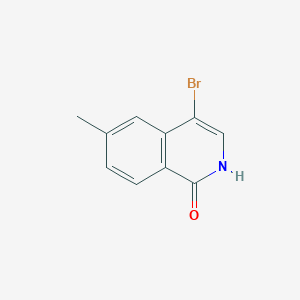![molecular formula C12H5BrN2S2 B1380881 2-[(5'-Bromo-[2,2'-bithiophen]-5-yl)methylene]malononitrile CAS No. 704890-84-6](/img/structure/B1380881.png)
2-[(5'-Bromo-[2,2'-bithiophen]-5-yl)methylene]malononitrile
Overview
Description
2-[(5’-Bromo-[2,2’-bithiophen]-5-yl)methylene]malononitrile is a chemical compound with the molecular formula C12H5BrN2S2 . It appears as a light yellow to brown powder or crystal . The IUPAC name for this compound is 2-[[5-(5-bromothiophen-2-yl)thiophen-2-yl]methylidene]propanedinitrile .
Molecular Structure Analysis
The molecular structure of 2-[(5’-Bromo-[2,2’-bithiophen]-5-yl)methylene]malononitrile can be represented by the SMILES notation: C1=C(SC(=C1)C2=CC=C(S2)Br)C=C(C#N)C#N .Physical And Chemical Properties Analysis
2-[(5’-Bromo-[2,2’-bithiophen]-5-yl)methylene]malononitrile is a solid at 20 degrees Celsius . It has a melting point range of 200.0 to 204.0 degrees Celsius . The maximum absorption wavelength in acetonitrile (CH3CN) is 421 nm .Scientific Research Applications
Optoelectronic and Photovoltaic Properties
Research has shown that derivatives of 2-[(5'-Bromo-[2,2'-bithiophen]-5-yl)methylene]malononitrile exhibit improved optoelectronic and photovoltaic properties. Specifically, these improvements are noted when a naphthalenediimide unit is inserted into donor–acceptor small molecular oligothiophenes, enhancing power conversion efficiency in solar cells (Bobe et al., 2015).
Synthesis and Crystal Structure Study
A study focused on the synthesis of a related compound, 2-[(dipyrrolidin-1-yl)methylene] malononitrile, revealed insights into its crystal structure using X-ray diffraction analysis. This compound was synthesized through a displacement reaction and crystallized in an orthorhombic system (Al-Adiwish & Barag, 2022).
Synthesis and Optical Properties of Silicon-Containing Molecules
Research into the synthesis and optical properties of H-shaped silicon-containing molecules with bithiophene units, which is closely related to the compound , demonstrated significant findings in light absorption and fluorescence, contributing to the understanding of their electronic structure (Naka et al., 2013).
Synthesis of Diarylated Bithiophenes
The synthesis of 2,2′-bithiophene and its diarylated derivatives with aryl bromides has been studied. This research is relevant as it explores the chemical reactions and potential applications of compounds structurally similar to 2-[(5'-Bromo-[2,2'-bithiophen]-5-yl)methylene]malononitrile (Yokooji et al., 2004).
Branched Oligothiophene Silanes
In another study, branched oligothiophene silanes containing bithiophene groups were synthesized. This research is pertinent due to the similarity in structure and potential for electron excitation energy transfer applications (Borshchev et al., 2010).
Non-Linear Optical Properties
The synthesis and characterization of novel 2-aryl-5-dicyanovinylthiophenes and 5-aryl-5′-dicyanovinyl-2,2′-bithiophenes, which are structurally related to the target compound, indicate their potential as promising non-linear optical materials (Herbivo et al., 2010).
Safety And Hazards
This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
2-[[5-(5-bromothiophen-2-yl)thiophen-2-yl]methylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5BrN2S2/c13-12-4-3-11(17-12)10-2-1-9(16-10)5-8(6-14)7-15/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLRCTASJSGPHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C2=CC=C(S2)Br)C=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5BrN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5'-Bromo-[2,2'-bithiophen]-5-yl)methylene]malononitrile | |
CAS RN |
704890-84-6 | |
| Record name | 2-[(5'-Bromo-[2,2'-bithiophen]-5-yl)methylene]malononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



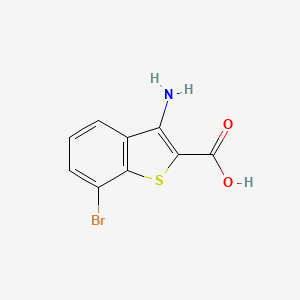
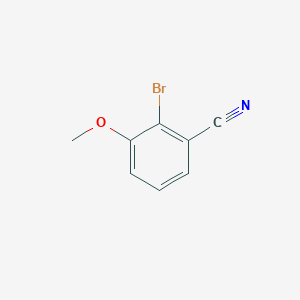
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1380801.png)
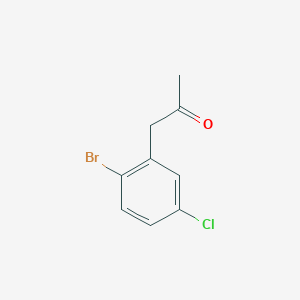
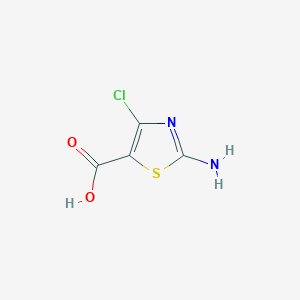
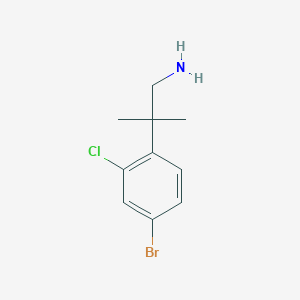
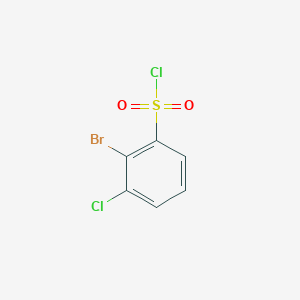
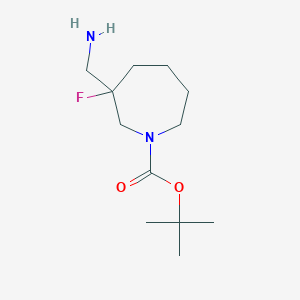
![2-Azaspiro[4.4]nonane-1,6-dione](/img/structure/B1380815.png)
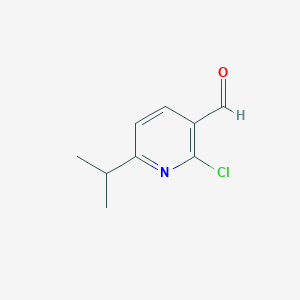
![5-Azaspiro[2.5]octan-6-one](/img/structure/B1380818.png)
